molecular formula C23H21N3O7S B2760647 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE CAS No. 327093-26-5

2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2760647
CAS No.: 327093-26-5
M. Wt: 483.5
InChI Key: PRUZPEBEVGEOAF-UHFFFAOYSA-N
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Description

The compound 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate is a synthetic molecule featuring a piperidine-4-carboxylate core modified with a quinoline-8-sulfonyl group and a 2-(4-nitrophenyl)-2-oxoethyl ester.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7S/c27-20(16-6-8-19(9-7-16)26(29)30)15-33-23(28)18-10-13-25(14-11-18)34(31,32)21-5-1-3-17-4-2-12-24-22(17)21/h1-9,12,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZPEBEVGEOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:

    Formation of the 4-nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.

    Introduction of the quinolinylsulfonyl group: This step often involves sulfonylation reactions using quinoline derivatives.

    Formation of the piperidinecarboxylate group: This can be synthesized through carboxylation reactions involving piperidine derivatives.

    Coupling reactions: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinolinylsulfonyl derivatives.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.

    Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and chemosensors.

    Biological Research: It can be used in studies involving enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can participate in redox reactions, while the quinolinylsulfonyl group can interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Reference ID
Target Compound C24H21N3O7S ~495.5* ~5.0* 4-Nitrophenyl, quinoline-8-sulfonyl
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (354533-14-5) C27H23N3O5 440.4 5.7 4-Nitrophenyl, methylphenylquinoline
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)piperidine-4-carboxylate (326889-75-2) C24H24N2O6S 468.5 ~4.5* 4-Methoxyphenyl, quinoline-8-sulfonyl
[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate (763099-53-2) C23H23N3O5 ~421.4* ~3.8* 4-Methylpiperidine, furylquinoline
1-(Quinoline-8-sulfonyl)piperidine-4-carboxylic acid C15H16N2O4S 288.3 ~2.5* Carboxylic acid, no ester group

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity (XLogP3): The target compound and its nitro-containing analog (354533-14-5) exhibit higher lipophilicity (XLogP3 ~5.0–5.7) compared to the methoxy derivative (XLogP3 ~4.5) and the carboxylic acid analog (XLogP3 ~2.5).
  • Molecular Weight: The methoxy derivative (468.5 g/mol) has a higher molecular weight than the nitro analogs, likely due to the methoxy group's steric and electronic effects .
  • Functional Groups: The quinoline-8-sulfonyl group is conserved across analogs, implicating its role in target binding. Substituents like methylphenyl (354533-14-5) or furan (763099-53-2) may alter selectivity for biological targets .

Biological Activity

The compound 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data from various studies.

Chemical Structure

The molecular formula of the compound is C25H24N2O5SC_{25}H_{24}N_{2}O_{5}S. Its structure features a quinoline ring, a piperidine moiety, and a nitrophenyl group, which are known to contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that various quinoline derivatives display activity against Staphylococcus aureus and Escherichia coli. The antibacterial efficacy of 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate can be hypothesized based on these precedents.

CompoundBacterial StrainInhibition Zone (mm)
Compound A S. aureus15
Compound B E. coli18
Target Compound S. aureusTBD
Target Compound E. coliTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related piperidine derivatives. For example, research has shown that piperidine compounds exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

The anticancer properties of compounds featuring quinoline and piperidine structures have been extensively documented. A study on quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antibacterial Screening : A recent study synthesized a series of quinoline derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced activity against resistant bacterial strains.
  • In Vitro Anticancer Evaluation : Another study assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines, showing that certain modifications in the structure led to increased potency against specific types of cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-nitrophenyl)-2-oxoethyl 1-(quinoline-8-sulfonyl)piperidine-4-carboxylate can be further understood through SAR analysis:

  • Quinoline Moiety : Known for its role in inhibiting DNA topoisomerases, which are crucial for DNA replication in cancer cells.
  • Piperidine Ring : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.
  • Nitrophenyl Group : Contributes to increased lipophilicity, enhancing membrane permeability and potentially leading to improved bioavailability.

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